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molecular formula C17H25BrO3 B8358019 4-(10-Bromodecyloxy)benzoic acid CAS No. 88931-97-9

4-(10-Bromodecyloxy)benzoic acid

Cat. No. B8358019
M. Wt: 357.3 g/mol
InChI Key: ZYKVPTIEKHXMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08092712B2

Procedure details

Synthesized as described above for compound 7. Quantities: resorcinol (2.69 g, 24 mmol), 6 (7.0 g, 19 mmol), NaH2PO4·H2O (8.87 g, 57 mmol), NaClO2 (9.92 g, 110 mmol). Yield 7.32 g (quant.). 1H NMR: δH (CDCl3; 300 MHz): 1.24-1.52 (16 H, m, CH2), 1.84 (4 H, m, O—CH2—CH2/Br—CH2—CH2), 3.40 (2 H, t, 3J=6.9 Hz, Br—CH2), 4.06 (2 H, t, 3J=6.5 Hz, O—CH2), 6.93 (2 H, d, 3J=9.0 Hz, Ar—H), 8.04 (2 H, d, 3J=8.9 Hz, Ar—H). 13C NMR: δC (CDCl3; 75 MHz): 26.0, 28.2, 28.7, 29.1, 29.3, 29.4, 29.5, 32.8, 34.0, 68.3, 114.2, 121.3, 132.3, 163.7, 171.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step Two
Name
6
Quantity
7 g
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4·H2O
Quantity
8.87 g
Type
reactant
Reaction Step Four
Quantity
9.92 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([OH:19])=[O:18])=[CH:15][CH:14]=1.C1(C=CC=C(O)C=1)O.[Br:30][CH2:31][CH2:32]CCCCCCCCCCOC1C=CC(C=O)=CC=1.[O-]Cl=O.[Na+]>>[Br:30][CH2:31][CH2:32][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([OH:19])=[O:18])=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCOC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
2.69 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Three
Name
6
Quantity
7 g
Type
reactant
Smiles
BrCCCCCCCCCCCCOC1=CC=C(C=O)C=C1
Step Four
Name
NaH2PO4·H2O
Quantity
8.87 g
Type
reactant
Smiles
Step Five
Name
Quantity
9.92 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
BrCCCCCCCCCCCCOC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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